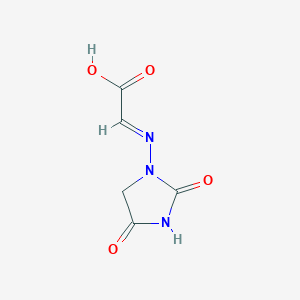

2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H5N3O4 and its molecular weight is 171.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form corresponding reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the imino group can be replaced by other nucleophiles[][1].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions[][1].

Major Products

Applications De Recherche Scientifique

Chemical Applications

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly in the formation of heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, makes it a versatile building block in synthetic chemistry. The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield different products, while nucleophilic substitution can introduce new functional groups into the molecule.

Table 1: Chemical Reactions of 2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Various oxidation products |

| Reduction | Sodium borohydride | Reduced derivatives |

| Nucleophilic Substitution | Amines, thiols | Substituted derivatives |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits promising biological activities. Studies have shown its potential as an antimicrobial agent and as a candidate for anticancer drug development. For instance, compounds derived from this structure have demonstrated significant growth inhibition against various cancer cell lines, suggesting its utility in the design of novel anticancer therapies .

Case Study: Anticancer Activity

In a study evaluating a series of compounds related to this compound, several analogs exhibited over 60% growth inhibition in multiple cancer cell lines. Notably, specific structural modifications enhanced their efficacy against colon and melanoma cancer cells . This highlights the importance of structural optimization in developing effective anticancer agents.

Medicinal Applications

Therapeutic Potential

The compound is under investigation for its therapeutic applications in treating various diseases. Its unique structure allows for interactions with biological targets that could lead to the development of new pharmaceuticals. Ongoing research aims to explore its mechanisms of action and efficacy in clinical settings .

Industrial Applications

Specialty Chemicals Production

In industrial contexts, this compound is utilized as an intermediate in the synthesis of specialty chemicals. Its role as a precursor for more complex molecules makes it valuable in the production of agrochemicals and pharmaceuticals.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2,5-Dioxoimidazolidin-1-yl)acetic acid

- 2-(2,4-Dioxoimidazolidin-1-yl)acetic acid

- 2-(2,4-Dioxoimidazolidin-1-yl)ethanoic acid

Activité Biologique

2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, molecular structure, and various biological assays that highlight its efficacy.

Molecular Structure and Properties

The molecular formula of this compound is C5H6N2O4. Its structure consists of a dioxoimidazolidine ring linked to an acetic acid moiety, which is crucial for its biological activity. The compound is typically a white crystalline solid that is stable at room temperature.

Synthesis

The synthesis of this compound can be achieved through various methods. A common approach involves a nucleophilic substitution reaction where 2-chloroacetic acid reacts with di(aminoacetic ester), leading to the formation of the target compound after hydrolysis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study found that derivatives of imidazolidinedione compounds showed promising antibacterial properties when tested against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies reveal that derivatives similar to this compound exhibit cytotoxic effects on cancer cell lines. Specifically, compounds containing the imidazolidine structure have been shown to induce apoptosis in various cancer cells, making them candidates for further development in cancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

-

Antibacterial Activity :

- A study reported the synthesis of Schiff base-pyridine quaternary ammonium salts derived from imidazolidinedione, which exhibited strong antibacterial activity on cotton fabrics treated with these compounds .

- Another investigation highlighted the antibacterial efficacy of related compounds against resistant strains of bacteria, suggesting potential applications in medical textiles and coatings.

-

Anticancer Activity :

- Research focused on the anticancer properties of 2,4-imidazolidinedione derivatives revealed that these compounds could inhibit cell proliferation in various cancer lines through mechanisms involving cell cycle arrest and apoptosis induction .

- Clinical trials are needed to further evaluate the safety and efficacy of these compounds in human subjects.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|---|

| 2-(2,5-Dioxoimidazolidin-1-yl)acetic acid | 64748-89-6 | C5H5N3O4 | 171.11 | Antibacterial |

| 2-(4-Aminoimidazolidine-2,4-dione) acetic acid | - | C5H7N3O3 | - | Anticancer |

| 5-(Hydroxyethyl)-2-imidazolidinone | - | C5H9N3O3 | - | Antimicrobial |

Propriétés

Numéro CAS |

64748-89-6 |

|---|---|

Formule moléculaire |

C5H5N3O4 |

Poids moléculaire |

171.11 g/mol |

Nom IUPAC |

2-(2,4-dioxoimidazolidin-1-yl)iminoacetic acid |

InChI |

InChI=1S/C5H5N3O4/c9-3-2-8(5(12)7-3)6-1-4(10)11/h1H,2H2,(H,10,11)(H,7,9,12) |

Clé InChI |

JLGNBZNUPRFZII-UHFFFAOYSA-N |

SMILES |

C1C(=O)NC(=O)N1N=CC(=O)O |

SMILES canonique |

C1C(=O)NC(=O)N1N=CC(=O)O |

Synonymes |

[(2,4-Dioxo-1-imidazolidinyl)imino]acetic Acid; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.